1-Benzyl-4-methyl-1H-indole-2-carboxylic acid
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Overview
Description
“1-Benzyl-4-methyl-1H-indole-2-carboxylic acid” belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . The compound is a derivative of indole, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in medicinal chemistry due to their physiological action . The sulfonamide analogs of indole, also known as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . The synthesis of indole derivatives involves various techniques and the use of different catalysts .
Molecular Structure Analysis
The molecular formula of “1-Benzyl-4-methyl-1H-indole-2-carboxylic acid” is C17H15NO2 . The structure of indole derivatives is characterized by a benzene ring fused with a pyrrole ring to form a bicyclic structure .
Chemical Reactions Analysis
Indole derivatives, including “1-Benzyl-4-methyl-1H-indole-2-carboxylic acid”, can undergo various chemical reactions. For instance, 1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides . The synthesis of indole derivatives often involves Fischer indolisation and indole N-alkylation .
Physical And Chemical Properties Analysis
The predicted boiling point of “1-Benzyl-4-methyl-1H-indole-2-carboxylic acid” is 506.1±38.0 °C, and its predicted density is 1.17±0.1 g/cm3 . The compound has a predicted pKa value of 4.72±0.30 .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including those similar to 1-Benzyl-4-methyl-1H-indole-2-carboxylic acid, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be optimized for antiviral efficacy.
Anti-inflammatory Applications
The indole scaffold is present in many compounds with significant anti-inflammatory effects. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory responses. These compounds can potentially be used to treat inflammatory diseases .
Anticancer Potential
Indole derivatives are being explored for their potential in cancer treatment. The indole core is a common feature in many synthetic drug molecules, which bind with high affinity to multiple receptors, making them valuable in developing new therapeutic agents for cancer treatment .
Antimicrobial Effects
The antimicrobial activity of indole derivatives is another area of interest. Synthesized derivatives of indole, like 1-Benzyl-4-methyl-1H-indole-2-carboxylic acid, have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This research could lead to the development of new antibiotics.
Antidiabetic Applications
Indole derivatives have shown promise in antidiabetic research. Their ability to modulate various biological pathways makes them candidates for the development of antidiabetic drugs. The indole nucleus’s versatility allows for the creation of compounds that can target different aspects of diabetes management .
Antimalarial Activity
The fight against malaria has also benefited from the research on indole derivatives. These compounds have been tested for their antimalarial properties, offering a potential pathway to new treatments for this life-threatening disease .
Safety and Hazards
Future Directions
The future directions in the research of indole derivatives like “1-Benzyl-4-methyl-1H-indole-2-carboxylic acid” could involve the development of new drugs to overcome antimicrobial resistance . The broad range of chemical and biological properties of indole derivatives makes them valuable in the development of novel drugs .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting an impact on viral replication pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level . These could range from inhibiting the replication of viruses to modulating inflammatory responses, among others
properties
IUPAC Name |
1-benzyl-4-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-5-9-15-14(12)10-16(17(19)20)18(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOHAAZUUYHLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N(C2=CC=C1)CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-methyl-1H-indole-2-carboxylic acid |
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